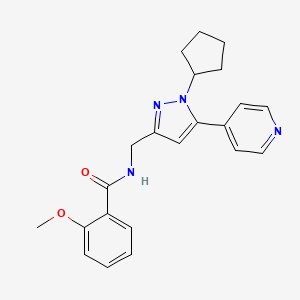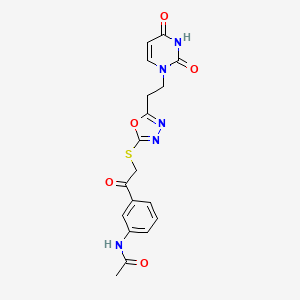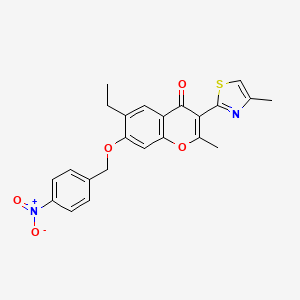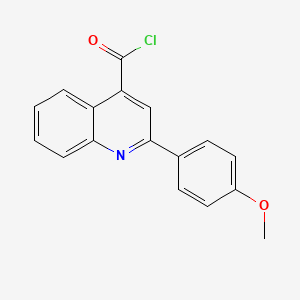![molecular formula C19H23N7O2 B2894687 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920376-32-5](/img/structure/B2894687.png)
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Synthesis Analysis
The synthesis of these compounds involves a three-step reaction sequence . The process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The structure of the compound is closely related to the structure of DNA and RNA due to its resemblance with the nucleotide base pair .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine .Scientific Research Applications
Synthesis and Chemical Structure
This compound belongs to a class of molecules that are synthesized for various scientific purposes, including the exploration of their chemical properties and the development of new pharmacologically active agents. For instance, the synthesis of novel heterocyclic compounds, including triazole derivatives, is a common practice in medicinal chemistry to explore new therapeutic agents with antimicrobial, antihypertensive, and antagonist activities against specific biological targets such as 5-HT2 receptors. These synthetic efforts often involve complex reactions to introduce various functional groups that can modulate the biological activity of the compounds (Bektaş et al., 2007; Bayomi et al., 1999).
Biological Evaluation and Potential Therapeutic Applications
The synthesized compounds are often evaluated for their biological activities, including antimicrobial, antihypertensive, and antagonist effects. For example, certain triazole derivatives have shown promising activities as antimicrobial agents, offering potential new treatments for bacterial and fungal infections. Moreover, compounds related to the chemical structure of interest have been evaluated as potential antihypertensive agents, showcasing the diverse therapeutic possibilities these molecules may hold (Watanabe et al., 1992; Abu‐Hashem et al., 2020).
Antagonist Activity Against Biological Targets
The research into compounds with a similar structure to 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one often focuses on their potential as antagonists against specific biological targets. For instance, studies on triazolopyridazine and triazolopyrimidine derivatives highlight their role as adenosine A2A receptor antagonists, which could be useful in the treatment of central nervous system disorders, including Parkinson's disease (Zhou et al., 2014; Vu et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is the GCN2 protein kinase . GCN2 is a serine/threonine-protein kinase that plays a key role in cellular responses to amino acid starvation through the activation of the EIF2 signaling pathway .
Mode of Action
The compound acts as an inhibitor of GCN2 . It binds to the ATP binding site of GCN2, thereby preventing the phosphorylation of its substrate, the eukaryotic initiation factor 2 (eIF2)^ . This inhibition disrupts the stress response mediated by GCN2, which can have significant effects on cellular processes, particularly in the context of cancer treatment .
Biochemical Pathways
The inhibition of GCN2 affects the EIF2 signaling pathway . Under normal conditions, GCN2 phosphorylates eIF2 in response to amino acid starvation, leading to a reduction in general protein synthesis but an increase in the translation of specific mRNAs such as ATF4 . By inhibiting GCN2, this compound can disrupt these responses, potentially affecting cell survival and proliferation .
Result of Action
The inhibition of GCN2 by this compound can disrupt the cellular stress response, potentially leading to effects such as reduced cell survival and proliferation . This could be particularly relevant in the context of cancer cells, which often exhibit altered stress responses .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Cellular Effects
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has shown to exert significant effects on various types of cells. For example, it has been reported to inhibit the proliferation of certain cancer cell lines . It also influences cell function by altering cell cycle progression and inducing apoptosis within certain cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to bind to the active site of CDK2, inhibiting its activity . This interaction is facilitated by essential hydrogen bonding with a specific amino acid residue, Leu83 .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not explicitly known. Given its structural similarity to other triazolopyrimidines, it is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its interactions with intracellular targets such as CDK2 , it is likely that it is localized to specific compartments or organelles within the cell.
properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-3-16(27)24-9-11-25(12-10-24)18-17-19(21-13-20-18)26(23-22-17)14-5-7-15(8-6-14)28-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENZVBUIULJLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)




![2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2894615.png)
![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)

![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2894622.png)
![(2S)-N-{[1-(2-phenylethyl)-1H-imidazol-2-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2894623.png)

